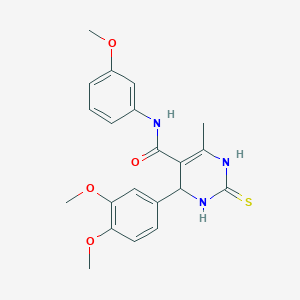
N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as EHT 1864, is a potent inhibitor of Rho family GTPases. This compound has been extensively studied for its potential applications in cancer research due to its ability to inhibit tumor growth and metastasis.
Wirkmechanismus
N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 works by inhibiting the activity of Rho family GTPases, which are involved in a variety of cellular processes, including cell migration, proliferation, and survival. By blocking the activity of these proteins, this compound 1864 can prevent cancer cells from spreading and improve cardiac function.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound 1864 can inhibit the activity of Rho family GTPases, which are involved in cell migration and invasion. In cardiovascular cells, this compound 1864 can improve cardiac function and reduce inflammation. In neuronal cells, this compound 1864 can improve neuronal survival and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 in lab experiments include its potent inhibitory activity against Rho family GTPases, its ability to inhibit tumor growth and metastasis, and its potential applications in a variety of scientific research areas. The limitations of using this compound 1864 in lab experiments include its relatively complex synthesis method, its potential toxicity, and its limited availability.
Zukünftige Richtungen
There are several future directions for research involving N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864. One potential area of research is the development of new and more efficient synthesis methods for this compound 1864. Another potential area of research is the investigation of the potential applications of this compound 1864 in other scientific research areas, such as infectious disease research and autoimmune disease research. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound 1864 and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 involves a multi-step process that begins with the reaction of 2-methoxy-1-naphthaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone is then reacted with thiourea and ammonium acetate to yield the final product, this compound 1864.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has been used in a variety of scientific research applications, including cancer research, cardiovascular disease research, and neurodegenerative disease research. In cancer research, this compound 1864 has been shown to inhibit tumor growth and metastasis by blocking the activity of Rho family GTPases. In cardiovascular disease research, this compound 1864 has been shown to improve cardiac function and reduce inflammation. In neurodegenerative disease research, this compound 1864 has been shown to improve neuronal survival and reduce inflammation in animal models of Alzheimer's disease.
Eigenschaften
Molekularformel |
C25H25N3O3S |
|---|---|
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H25N3O3S/c1-4-31-19-12-8-7-11-18(19)27-24(29)21-15(2)26-25(32)28-23(21)22-17-10-6-5-9-16(17)13-14-20(22)30-3/h5-14,23H,4H2,1-3H3,(H,27,29)(H2,26,28,32) |
InChI-Schlüssel |
RNLLDTQWLQTKQM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C=CC4=CC=CC=C43)OC)C |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C=CC4=CC=CC=C43)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B295268.png)
![3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295272.png)
![3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295273.png)
![3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295274.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295275.png)
![4-[4-(3-methylphenyl)-1-piperazinyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295278.png)
![4-[4-(4-methylphenyl)-1-piperazinyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295279.png)


![N,N-bis(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B295289.png)
![4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B295290.png)
![4-[4-(3-Methoxyphenyl)-3-methyl-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B295294.png)


